2,2-dichlorotetradecanoic Acid

CAS No.: 93347-74-1

Cat. No.: VC3893174

Molecular Formula: C14H26Cl2O2

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93347-74-1 |

|---|---|

| Molecular Formula | C14H26Cl2O2 |

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | 2,2-dichlorotetradecanoic acid |

| Standard InChI | InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13(17)18/h2-12H2,1H3,(H,17,18) |

| Standard InChI Key | ZBCCODJDJLXMQT-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |

| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

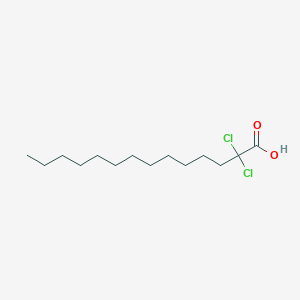

2,2-Dichlorotetradecanoic acid (CAS: 31135-63-4) is a chlorinated derivative of myristic acid (tetradecanoic acid) with the molecular formula C₁₄H₂₆Cl₂O₂ and a molecular weight of 305.26 g/mol. Its structure features two chlorine atoms substituted at the second carbon of the 14-carbon aliphatic chain (Figure 1) . The compound’s IUPAC name is 2,2-dichlorooctadecanoic acid, though it is often referred to by its shorter chain designation in biological contexts .

Key Physicochemical Properties

Figure 1: Structural representation of 2,2-dichlorotetradecanoic acid. The chlorine atoms (Cl) are positioned at the second carbon, creating a geminal dihalide configuration .

Synthesis and Industrial Production

Chlorination of Myristic Acid

The primary synthesis route involves the direct chlorination of myristic acid (C₁₄H₂₈O₂) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions:

This reaction typically occurs at 70–100°C with catalytic Lewis acids (e.g., FeCl₃), yielding a mixture of mono- and dichlorinated products. Fractional distillation or column chromatography is required to isolate the 2,2-dichloro isomer .

Alternative Methods

-

Halogenation of Fatty Acid Esters: Methyl myristate undergoes chlorination followed by hydrolysis to yield the free acid .

-

Biological Metabolites: 2,2-Dichlorotetradecanoic acid is identified as a β-oxidation metabolite of longer-chain dichlorinated fatty acids (e.g., 9,10-dichlorostearic acid) in human cell lines .

Natural Occurrence and Environmental Significance

Biogenic Origins

Chlorinated fatty acids (ClFAs) like 2,2-dichlorotetradecanoic acid are detected in marine organisms, particularly fish, where they constitute up to 90% of extractable organochlorine compounds . These compounds originate from:

-

Environmental Chlorination: Reaction of hypochlorous acid (HOCl) with unsaturated lipids in aquatic environments .

-

Biotransformation: Metabolic processing of industrial pollutants (e.g., chlorinated solvents) by gut microbiota .

Ecological Impact

-

Bioaccumulation: 2,2-Dichlorotetradecanoic acid accumulates in adipose tissues due to its lipophilicity, posing risks to apex predators .

-

Trophic Transfer: Detected in breast milk and placental tissues, indicating maternal-fetal transmission .

Applications in Industry and Research

Pharmaceutical Intermediates

-

Anticancer Agents: The compound induces apoptosis in human hepatoma (HepG2) cells at concentrations of 0.3–0.6 mmol/L, likely through mitochondrial dysfunction .

-

Antimicrobial Coatings: Incorporated into polymers for surface functionalization due to its hydrophobic and halogenated properties .

Chemical Synthesis

-

Surfactant Precursor: Utilized in the production of chlorinated surfactants for industrial degreasers .

-

Polymer Additives: Enhances flame retardancy in polyvinyl chloride (PVC) formulations .

Toxicological Profile

Cellular Toxicity

| Cell Line | Effect Observed | Concentration | Source |

|---|---|---|---|

| HepG2 (Liver) | Apoptosis (pyknotic nuclei, DNA fragmentation) | 0.6 mmol/L | |

| SH-SY5Y (Neuronal) | Reduced cell viability, ATP depletion | 0.4 mmol/L |

Environmental Toxicity

-

Aquatic Toxicity: LC₅₀ values for zebrafish (Danio rerio) exceed 10 mg/L, indicating moderate toxicity .

-

Persistence: Half-life in soil exceeds 180 days due to low microbial degradation rates .

Analytical Methods for Detection

Gas Chromatography (GC)

-

GC/XSD (Halogen-Specific Detection): Limits of detection (LOD) as low as 1 µg/g lipid using silver-ion solid-phase extraction (SPE) .

-

GC/MS with Picolinyl Esters: Enables structural elucidation via characteristic fragmentation patterns (e.g., m/z 239, 265) .

Nuclear Magnetic Resonance (NMR)

-

¹³C NMR: Peaks at δ 45.2 ppm (C-Cl₂) and δ 180.1 ppm (COOH) confirm substitution and carboxylic acid groups .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume